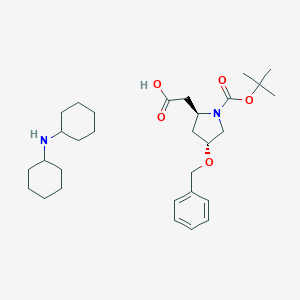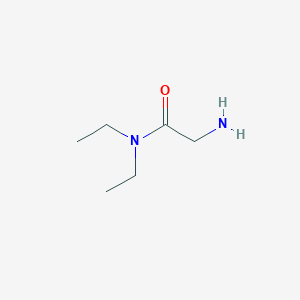
6-氨基嘧啶-4-羧酸
描述
6-Aminopyrimidine-4-carboxylic acid is a compound with the molecular formula C5H5N3O2 . It is a solid substance and has a molecular weight of 139.11 .
Molecular Structure Analysis
The molecular structure of 6-Aminopyrimidine-4-carboxylic acid can be analyzed using techniques such as single-crystal X-ray diffraction (SCXRD) and density functional theory (DFT) calculations . These methods can provide information about the geometrical coordinates of the molecule, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MESP) .Chemical Reactions Analysis
The chemical reactions involving aminopyrimidines are diverse. For instance, aminopyrimidines can react with carboxylic acids to form salts and cocrystals . The extent of proton transfer in these reactions can be predicted by the ΔpKa value (pKa(base) - pKa(acid)) .Physical And Chemical Properties Analysis
6-Aminopyrimidine-4-carboxylic acid is a solid substance . It has a molecular weight of 139.11 and a boiling point of 436.9°C at 760 mmHg .科学研究应用
Anti-Inflammatory Pharmacology
6-Aminopyrimidine-4-carboxylic acid has been studied for its potential anti-inflammatory properties. Research suggests that pyrimidine derivatives, including 6-aminopyrimidines, exhibit a range of pharmacological effects such as antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and notably anti-inflammatory . These compounds can inhibit the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α.
Crystal Engineering
In the field of crystal engineering, 6-Aminopyrimidine-4-carboxylic acid plays a role in the formation of salts and cocrystals. The extent of proton transfer between a carboxylic acid and an aminopyrimidine base, such as 6-Aminopyrimidine-4-carboxylic acid, is crucial in determining the solid form that crystallizes from the solution . This has implications for designing new materials with desired physical and chemical properties.
Environmental Science
6-Aminopyrimidine-4-carboxylic acid is being explored for its environmental applications, particularly in the study of ecosystems and pollution management. Its effects on environmental systems and its potential role in the development of sustainable technologies are areas of ongoing research.
Biochemistry
In biochemistry, 6-Aminopyrimidine-4-carboxylic acid is used to study various biological processes. Its interactions with other biochemicals and its role in metabolic pathways are of significant interest .
Agriculture
Research into the agricultural applications of 6-Aminopyrimidine-4-carboxylic acid includes its use as a potential growth regulator or pesticide. Its effects on plant physiology and soil chemistry are being investigated to improve crop yield and health .
Analytical Methods
6-Aminopyrimidine-4-carboxylic acid is utilized in analytical chemistry for the development of new analytical methods. Its chemical properties are leveraged in techniques such as NMR, HPLC, LC-MS, and UPLC to analyze various substances .
Industrial Applications
In industrial settings, 6-Aminopyrimidine-4-carboxylic acid is used to enhance product quality and efficiency in manufacturing processes. However, its use must be carefully managed due to health and safety considerations.
安全和危害
作用机制
Target of Action
6-Aminopyrimidine-4-carboxylic acid, a derivative of pyrimidines, is known to exhibit a range of pharmacological effects . The primary targets of this compound are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response.
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation. For instance, it has been found that pyrimidines can inhibit the activity of cyclooxygenase (COX) enzymes, which are essential for the conversion of arachidonic acid into thromboxanes and prostaglandins .
Biochemical Pathways
The inhibition of the aforementioned targets affects several biochemical pathways. The suppression of COX enzymes, for example, disrupts the synthesis of thromboxanes and prostaglandins, key players in the inflammatory response . The downstream effects of this disruption include a reduction in inflammation and pain.
Result of Action
The molecular and cellular effects of 6-Aminopyrimidine-4-carboxylic acid’s action primarily involve the reduction of inflammation. By inhibiting the expression and activities of key inflammatory mediators, the compound can potentially alleviate symptoms associated with inflammatory conditions .
属性
IUPAC Name |
6-aminopyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-1-3(5(9)10)7-2-8-4/h1-2H,(H,9,10)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPKWHNZKVLCRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289519 | |
| Record name | 6-aminopyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminopyrimidine-4-carboxylic acid | |
CAS RN |
38214-46-9 | |
| Record name | 6-Amino-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38214-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 61750 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038214469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38214-46-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61750 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-aminopyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)




![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)



